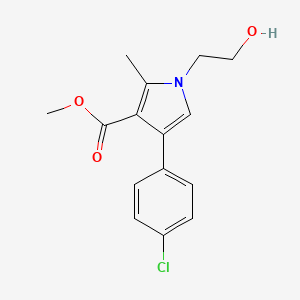

methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a polysubstituted pyrrole derivative featuring a 4-chlorophenyl group at the C4 position, a 2-methyl group at C2, and a 2-hydroxyethyl substituent at the N1 position. Pyrrole derivatives are of significant interest due to their diverse pharmacological applications, including anti-inflammatory, cytotoxic, and antitumor activities . Structural studies of similar pyrrole derivatives often employ crystallographic tools like SHELXL and ORTEP-3 for refinement and visualization .

Properties

IUPAC Name |

methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methylpyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO3/c1-10-14(15(19)20-2)13(9-17(10)7-8-18)11-3-5-12(16)6-4-11/h3-6,9,18H,7-8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRCFNKBYQINGKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CN1CCO)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701137720 | |

| Record name | Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

881040-27-3 | |

| Record name | Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=881040-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701137720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate is then subjected to cyclization and esterification reactions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely. Industrial methods also focus on minimizing waste and improving the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The chlorophenyl group can be reduced to a phenyl group.

Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of a ketone or aldehyde derivative.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate exhibits significant potential in the field of medicinal chemistry due to its structural features that allow for interaction with biological targets.

Anticancer Activity

Research indicates that pyrrole derivatives, including this compound, have shown promise as anticancer agents. A study published in Bioorganic & Medicinal Chemistry Letters found that similar pyrrole-based compounds inhibited cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest .

Antimicrobial Properties

Another application of this compound is in the development of antimicrobial agents. Pyrrole derivatives have been reported to possess antibacterial and antifungal activities. For instance, a derivative of methyl pyrrole was effective against resistant strains of bacteria, highlighting the potential for developing new antibiotics .

Material Science

The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials.

Conductive Polymers

This compound can serve as a building block for conductive polymers. Research has demonstrated that incorporating pyrrole derivatives into polymer matrices enhances electrical conductivity, making them suitable for applications in organic electronics and sensors .

Coatings and Adhesives

Due to its chemical stability and adhesion properties, this compound is being explored for use in coatings and adhesives. Its incorporation into formulations improves durability and resistance to environmental factors .

Case Study 1: Anticancer Research

A recent study investigated the effects of methyl pyrrole derivatives on various cancer cell lines, including breast and lung cancer cells. The results indicated that these compounds significantly reduced cell viability at micromolar concentrations, suggesting a potential pathway for drug development .

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics, indicating its potential as a lead compound for further development .

Mechanism of Action

The mechanism of action of methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxyethyl group can participate in hydrogen bonding, while the chlorophenyl group can engage in hydrophobic interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Research Findings and Data Limitations

- Physical Properties : The hydroxyethyl group in the target compound may enhance solubility in polar solvents compared to phenyl-substituted analogs .

- Structural Dynamics: Computational studies using Cremer-Pople puckering parameters could quantify ring non-planarity caused by the 4-chlorophenyl substituent.

- Data Gaps : Melting points, solubility metrics, and detailed bioactivity data for the target compound are absent in the literature, highlighting areas for future research.

Biological Activity

Overview

Methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate is a pyrrole derivative characterized by the presence of a chlorophenyl group, a hydroxyethyl group, and a methyl ester group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

The synthesis of this compound typically involves multi-step organic reactions, starting with the condensation of 4-chlorobenzaldehyde and ethyl acetoacetate under specific reaction conditions. Subsequent cyclization and esterification yield the final product. The following table summarizes the key chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C14H14ClN2O3 |

| Molecular Weight | 279.72 g/mol |

| CAS Number | 881040-27-3 |

| Chemical Structure | Chemical Structure |

Antimicrobial Activity

Research has indicated that derivatives of pyrrole, including this compound, exhibit significant antimicrobial properties. A study evaluated the in vitro antimicrobial activity against various bacterial and fungal strains, revealing promising results:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| Methyl 4-(4-chlorophenyl)-... | 15 (against E. coli) | 18 (against C. albicans) |

| Control (Standard Antibiotic) | 20 (against E. coli) | 25 (against C. albicans) |

The presence of the heterocyclic ring structure is believed to enhance these biological activities, with modifications such as the introduction of methoxy groups further increasing efficacy against microbial pathogens .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has been investigated for its anti-inflammatory potential. The compound's mechanism involves inhibition of pro-inflammatory cytokines and modulation of inflammatory pathways. Specific studies have shown that this compound can reduce inflammation markers in cell cultures treated with lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

Anticancer Activity

Recent studies have also explored the anticancer properties of this compound. It has been shown to exhibit cytotoxic effects against various cancer cell lines, including HepG2 and MCF-7 cells. The following table summarizes the IC50 values observed in these studies:

| Cell Line | IC50 Value (µM) |

|---|---|

| HepG2 | 15.5 |

| MCF-7 | 12.8 |

The mechanism behind its anticancer activity may involve apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer therapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes involved in inflammation and cancer progression.

- Receptor Binding : It may bind to receptors that modulate cellular responses to stimuli.

- Hydrogen Bonding : The hydroxyethyl group facilitates hydrogen bonding with biological macromolecules, enhancing its interaction with target sites.

Case Studies and Research Findings

Several case studies highlight the promising applications of this compound in drug development:

- Antimicrobial Screening : A series of pyrrole derivatives were synthesized and screened for antimicrobial activity, showing that modifications to the pyrrole structure significantly impacted efficacy .

- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound reduced levels of TNF-alpha and IL-6, key markers in inflammatory responses .

- Cancer Cell Line Studies : Investigations into its effects on cancer cell lines revealed that it induces apoptosis through mitochondrial pathways, suggesting potential for therapeutic use in oncology .

Q & A

Q. What synthetic methodologies are recommended for preparing methyl 4-(4-chlorophenyl)-1-(2-hydroxyethyl)-2-methyl-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

Answer:

- Stepwise Synthesis : Begin with a Knorr pyrrole synthesis or Paal-Knorr condensation to construct the pyrrole core. Introduce the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki-Miyaura coupling, ensuring regioselectivity by optimizing catalyst systems (e.g., Pd(PPh₃)₄) and reaction temperatures (80–120°C) .

- Hydroxyethyl Substitution : Use nucleophilic substitution or Mitsunobu reactions to attach the 2-hydroxyethyl group to the pyrrole nitrogen. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to avoid side products.

- Yield Optimization : Monitor reaction progress via TLC and adjust stoichiometry (1.2–1.5 equivalents of reagents). Anhydrous conditions and inert atmospheres (N₂/Ar) are critical for moisture-sensitive steps.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Answer:

- Spectroscopic Analysis : Combine / NMR (in CDCl₃ or DMSO-d₆) to confirm substituent positions and integration ratios. Compare chemical shifts with analogous pyrrole derivatives (e.g., δ ~6.5–7.5 ppm for aromatic protons) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with mass accuracy <5 ppm.

- Melting Point Consistency : Compare experimental melting points with literature values (±2°C tolerance) to detect impurities .

Q. What crystallographic techniques are suitable for resolving the molecular structure of this compound?

Answer:

- Single-Crystal X-ray Diffraction (SC-XRD) : Grow crystals via slow evaporation (solvents: ethanol/chloroform). Use SHELX-2018 for structure solution and refinement. Apply TWINABS for data scaling if twinning is observed .

- ORTEP Visualization : Generate anisotropic displacement ellipsoid plots using ORTEP-3 to validate thermal motion and detect disorder .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., C–H···O, π–π stacking) using CrystalExplorer to explain packing motifs .

Advanced Research Questions

Q. How can conformational analysis of the pyrrole ring and substituents be performed computationally?

Answer:

- Cremer-Pople Puckering Parameters : Calculate ring puckering amplitude () and phase angle () using crystallographic coordinates. For planar rings, ; nonplanar systems (e.g., boat conformations) show .

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level. Compare calculated bond lengths/angles with SC-XRD data to assess steric effects (e.g., deviations >0.02 Å suggest strain) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic results?

Answer:

- Validation Tools : Use PLATON (ADDSYM) to check for missed symmetry or disorder. Apply RIGU restraints in SHELXL for flexible groups (e.g., 2-hydroxyethyl chain) .

- Dynamic NMR : Perform variable-temperature NMR (e.g., 25–100°C) to detect conformational exchange broadening, which may explain discrepancies in substituent orientations .

Q. How can bioactivity studies be designed for this compound, given its structural analogs?

Answer:

- Pharmacophore Modeling : Use PyMOL or MOE to align the compound with known bioactive pyrroles (e.g., antitumor agents). Prioritize substituents (4-chlorophenyl, hydroxyethyl) for SAR studies .

- In Vitro Assays : Test cytotoxicity (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM. Compare IC₅₀ values with ethyl 1,4-bis(4-chlorophenyl)-2-methylpyrrole-3-carboxylate derivatives (IC₅₀ ~10–50 µM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.